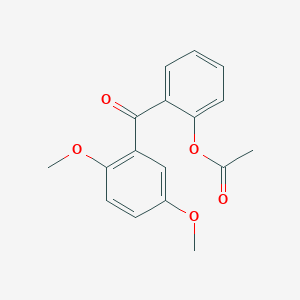

2-(2,5-Dimethoxybenzoyl)phenyl acetate

Description

Properties

IUPAC Name |

[2-(2,5-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-13(16)17(19)14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFHMWGOGLVKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641605 | |

| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-92-7 | |

| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate (CAS No. 890098-92-7). Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted properties based on the known chemistry of its constituent functional groups and data from closely related analogs. It includes a proposed synthesis pathway, predicted physical and spectroscopic properties, and a discussion of its likely reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this molecule.

Introduction

This compound is a derivative of benzophenone, a class of compounds with a wide range of applications in organic synthesis, photochemistry, and pharmacology. The structure of the target molecule combines a phenyl acetate moiety with a 2,5-dimethoxybenzoyl group. This unique combination of functional groups suggests potential for interesting chemical reactivity and biological activity. This document aims to provide a detailed theoretical and predictive analysis of its chemical characteristics.

Chemical Identity and Predicted Physical Properties

The fundamental identifying information and predicted physical properties for this compound are summarized below. It is important to note that the quantitative data presented are predominantly predicted values derived from computational models and data from chemical suppliers, and should be confirmed by experimental analysis.

| Property | Value | Source |

| IUPAC Name | [2-(2,5-dimethoxybenzoyl)phenyl] acetate | - |

| Synonyms | 2-Acetoxy-2',5'-methoxybenzophenone | - |

| CAS Number | 890098-92-7 | [1] |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Predicted Density | 1.186 g/cm³ | [1] |

| Predicted Boiling Point | 476 °C at 760 mmHg | [1] |

| Predicted Flash Point | 267 °C | [1] |

| Predicted Refractive Index | 1.55 | [1] |

| Predicted LogP | 2.86 | [1] |

Proposed Synthesis

A plausible synthetic route for this compound involves a two-step process: a Friedel-Crafts acylation followed by an esterification.

General Principles

-

Friedel-Crafts Acylation: This reaction is a classic method for forming aryl ketones. It involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2][3].

-

Esterification of Phenols: The formation of a phenyl ester can be achieved by reacting a phenol with an acyl chloride or acid anhydride. This reaction is often carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the acidic byproduct and activate the phenol[1][4][5][6].

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 2-hydroxy-2',5'-dimethoxybenzophenone via Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to a solution of 1,4-dimethoxybenzene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of 2-hydroxybenzoyl chloride (1.0 equivalent) in the same solvent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-hydroxy-2',5'-dimethoxybenzophenone.

Step 2: Synthesis of this compound via Esterification

-

Dissolve the 2-hydroxy-2',5'-dimethoxybenzophenone (1.0 equivalent) from Step 1 in a suitable solvent such as dichloromethane or pyridine.

-

Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with dilute hydrochloric acid (to remove pyridine), then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted based on the analysis of the individual components of the molecule and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings, the two methoxy groups, and the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.8 | m | 7H | Aromatic protons |

| ~ 3.8 | s | 3H | Methoxy group protons (-OCH₃) |

| ~ 3.7 | s | 3H | Methoxy group protons (-OCH₃) |

| ~ 2.1 | s | 3H | Acetyl group protons (-COCH₃) |

Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific substitution pattern and through-space interactions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | Benzophenone carbonyl carbon (C=O) |

| ~ 169 | Acetate carbonyl carbon (C=O) |

| ~ 110 - 160 | Aromatic carbons |

| ~ 56 | Methoxy carbons (-OCH₃) |

| ~ 21 | Acetyl methyl carbon (-COCH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the aromatic rings.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1760 | C=O stretch (ester) |

| ~ 1660 | C=O stretch (diaryl ketone) |

| ~ 1600, 1580, 1450 | C=C stretch (aromatic rings) |

| ~ 1250 - 1000 | C-O stretch (ethers and ester) |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 300. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and cleavage around the benzophenone core.

Reactivity and Stability

-

Stability: Benzophenones are generally stable compounds. However, they are known to be photoreactive and can act as photosensitizers[2][7]. The presence of the acetate group may make the compound susceptible to hydrolysis under acidic or basic conditions.

-

Reactivity: The primary reactive sites are the two carbonyl groups. The ketone carbonyl can undergo nucleophilic addition reactions, and the ester carbonyl can undergo nucleophilic acyl substitution (e.g., hydrolysis, transesterification). The aromatic rings can undergo electrophilic aromatic substitution, with the directing effects influenced by the existing substituents.

Potential Applications

While no specific applications for this compound have been documented, its structural features suggest several areas of potential interest:

-

Photochemistry: As a benzophenone derivative, it could be investigated as a photoinitiator or photosensitizer.

-

Medicinal Chemistry: Many benzophenone derivatives exhibit biological activity. This compound could serve as a scaffold for the development of new therapeutic agents.

-

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the chemical properties of this compound. While direct experimental data remains scarce, the information presented, based on established chemical principles and data from analogous compounds, offers a valuable starting point for researchers. It is strongly recommended that the predicted properties outlined in this document be validated through experimental synthesis and characterization.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a directly established synthesis in the literature, this document outlines a rational, multi-step approach based on well-established organic transformations. The proposed pathway prioritizes regiochemical control to selectively obtain the desired ortho-substituted product.

Proposed Synthetic Pathway

The recommended synthetic route to this compound proceeds via a three-step sequence, commencing with the esterification of 2,5-dimethoxybenzoic acid, followed by a regioselective Fries rearrangement, and culminating in a final acetylation step. This pathway is designed to overcome potential challenges associated with direct Friedel-Crafts acylation of phenyl acetate, such as low reactivity and the formation of isomeric byproducts.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on analogous reactions and may require optimization for this specific substrate.

Step 1: Synthesis of Phenyl 2,5-dimethoxybenzoate

This initial step involves the formation of an ester from 2,5-dimethoxybenzoic acid and phenol. To facilitate the reaction, the carboxylic acid is first converted to its more reactive acid chloride derivative.

Methodology:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2,5-dimethoxybenzoic acid (1.0 eq.) in thionyl chloride (2.0-3.0 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure. The crude 2,5-dimethoxybenzoyl chloride can be used directly in the next step.

-

Esterification: Dissolve the crude 2,5-dimethoxybenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution in an ice bath and add phenol (1.0 eq.) followed by the slow addition of a base, such as pyridine or triethylamine (1.1 eq.), to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield phenyl 2,5-dimethoxybenzoate.

Step 2: Fries Rearrangement to 2-Hydroxy-(2,5-dimethoxybenzoyl)phenone

The Fries rearrangement is a key step that isomerizes the phenyl ester to the corresponding hydroxyaryl ketone.[1][2][3] Temperature control is crucial to favor the formation of the ortho-isomer.[4]

Methodology:

-

In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add phenyl 2,5-dimethoxybenzoate (1.0 eq.).

-

Add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq.) in portions.

-

After the addition is complete, slowly heat the reaction mixture to a temperature range of 120-160 °C. Higher temperatures generally favor the formation of the ortho-isomer.

-

Maintain this temperature for several hours, monitoring the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product will be a mixture of ortho- and para-isomers. Separate the desired 2-hydroxy-(2,5-dimethoxybenzoyl)phenone (the ortho-isomer) from the para-isomer by column chromatography.

Step 3: Acetylation to this compound

The final step is the acetylation of the phenolic hydroxyl group of the ortho-hydroxyketone to yield the target molecule.

Methodology:

-

Dissolve 2-hydroxy-(2,5-dimethoxybenzoyl)phenone (1.0 eq.) in a mixture of pyridine and acetic anhydride.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each step of the synthesis, with estimated yields based on analogous reactions reported in the literature. Actual yields may vary and require experimental optimization.

| Step | Reactants | Reagents & Conditions | Product | Expected Yield (%) |

| 1 | 2,5-Dimethoxybenzoic Acid, Phenol | 1. SOCl₂, cat. DMF, reflux2. Pyridine, DCM, 0 °C to RT | Phenyl 2,5-dimethoxybenzoate | 85 - 95 |

| 2 | Phenyl 2,5-dimethoxybenzoate | AlCl₃, Nitrobenzene, 120-160 °C | 2-Hydroxy-(2,5-dimethoxybenzoyl)phenone | 40 - 60 (ortho-isomer) |

| 3 | 2-Hydroxy-(2,5-dimethoxybenzoyl)phenone | Acetic Anhydride, Pyridine, RT | This compound | > 90 |

Logical Workflow

The overall logic of the synthetic plan is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

This technical guide provides a robust starting point for the laboratory synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to achieve the best possible outcomes. Standard laboratory safety procedures should be followed at all times.

References

Spectroscopic Analysis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Overview

This technical guide provides an overview of the expected spectroscopic characteristics of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of its constituent moieties: the 2,5-dimethoxybenzoyl group and the phenyl acetate group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | m | 7H | Aromatic Protons (Phenyl & Benzoyl Rings) |

| ~ 3.8 | s | 3H | Methoxy Protons (-OCH₃) |

| ~ 3.7 | s | 3H | Methoxy Protons (-OCH₃) |

| ~ 2.1 | s | 3H | Acetyl Protons (-COCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 195 | Carbonyl Carbon (Benzoyl C=O) |

| ~ 169 | Carbonyl Carbon (Acetyl C=O) |

| ~ 158 - 150 | Aromatic Carbons (C-O) |

| ~ 135 - 110 | Aromatic Carbons |

| ~ 56 | Methoxy Carbons (-OCH₃) |

| ~ 21 | Acetyl Carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic -CH₃) |

| ~ 1760 | Strong | C=O Stretch (Ester) |

| ~ 1680 | Strong | C=O Stretch (Ketone) |

| ~ 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic) |

| ~ 1250 - 1000 | Strong | C-O Stretch (Ester and Ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~ 300 | [M]⁺ (Molecular Ion) |

| ~ 258 | [M - CH₂CO]⁺ |

| ~ 165 | [C₉H₉O₃]⁺ (Dimethoxybenzoyl fragment) |

| ~ 135 | [C₇H₅O₂]⁺ |

| ~ 93 | [C₆H₅O]⁺ |

| ~ 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is introduced into the ion source where it is vaporized and bombarded with a beam of electrons (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

-

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

-

The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

-

This soft ionization technique is useful for observing the molecular ion.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

Potential Applications of 2-(2,5-Dimethoxybenzoyl)phenyl acetate in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential scientific applications of the novel chemical entity 2-(2,5-Dimethoxybenzoyl)phenyl acetate. Due to the limited direct research on this specific molecule, this document extrapolates its potential pharmacological activities based on a comprehensive analysis of its core structural components: the phenyl acetate moiety, the benzophenone scaffold, and the 2,5-dimethoxy substitution pattern. Drawing from extensive literature on structurally related compounds, we propose potential applications in oncology, anti-inflammatory research, and neuropharmacology. This guide provides a summary of relevant quantitative data from analogous compounds, detailed experimental protocols for foundational assays, and visual representations of key experimental workflows and signaling pathways to facilitate further investigation into this promising molecule.

Introduction

This compound is a unique molecule combining three key chemical features that are prevalent in a variety of biologically active compounds. The benzophenone core is a well-established scaffold in medicinal chemistry, known for its presence in compounds with a wide range of therapeutic properties. The phenyl acetate group is a common feature in natural and synthetic compounds with demonstrated bioactivity. Finally, the 2,5-dimethoxy substitution on one of the phenyl rings is a hallmark of a class of compounds known for their potent effects on the central nervous system. This guide will dissect the potential of this compound by examining the established activities of these individual components and their analogs.

Potential Therapeutic Areas

Based on the analysis of its structural components, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Oncology: The benzophenone scaffold is present in numerous compounds with demonstrated anticancer activity.

-

Anti-inflammatory Drug Discovery: Phenyl acetate and benzophenone derivatives have shown potential as anti-inflammatory agents.

-

Neuropharmacology: The 2,5-dimethoxy substitution is a key feature of potent serotonin receptor modulators.

Quantitative Data from Structurally Related Compounds

To provide a preliminary assessment of the potential potency of this compound, the following tables summarize the biological activities of structurally related compounds.

Anticancer Activity of Benzophenone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | [1] |

| T47-D (Breast) | 12.09 - 26.49 | [1] | |

| PC3 (Prostate) | 12.09 - 26.49 | [1] | |

| Benzophenone-thiazole hybrid (5c) | A549 (Lung) | 3.92 | |

| Benzophenone-thiazole hybrid (5e) | SMMC-7721 (Hepatocarcinoma) | 1.02 | |

| Benzophenone-thiazole hybrid (1) | SW480 (Colon) | 0.99 |

Anti-inflammatory Activity of Benzophenone and Phenyl Acetate Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | COX-2 Inhibition | Selective inhibition at 4 µM | [2] |

| 4-hydroxy-4'-methoxybenzophenone (5) | COX-1 Inhibition | 67.25 | [2] |

| 1,4-Benzoxazine derivative (3e) | COX-2 Inhibition | 0.57 | [3] |

| 1,4-Benzoxazine derivative (3f) | COX-2 Inhibition | 0.61 | [3] |

Serotonin Receptor Affinity of 2,5-Dimethoxy-Substituted Compounds

| Compound/Derivative | Receptor | Ki (nM) | Reference |

| 2,5-Dimethoxy-4-bromophenylisopropylamine (DOB) | 5-HT2A | 9.22 | [4] |

| 2,5-Dimethoxy-4-iodophenylisopropylamine (DOI) | 5-HT2A | 9.15 | [4] |

| 2,5-Dimethoxy-4-propylphenylisopropylamine (DOPR) | 5-HT2A | 9.05 | [4] |

| [¹¹C]CIMBI-5 (a 2,5-dimethoxyphenyl derivative) | 5-HT2A | 2.2 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of benzophenone derivatives, which could be adapted for the synthesis of this compound.

Materials:

-

Substituted benzoyl chloride (e.g., 2,5-dimethoxybenzoyl chloride)

-

Substituted benzene (e.g., phenyl acetate)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the substituted benzoyl chloride (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the substituted benzene (1.0 equivalent) to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add anhydrous AlCl₃ (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

dot

Caption: Workflow for the synthesis of the target compound.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[1][6][7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound (this compound) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubate the plate for 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

Caption: Step-by-step workflow of the MTT assay.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Colorimetric or fluorometric detection reagent (e.g., Amplex Red)

-

Test compound and reference inhibitors (e.g., ibuprofen, celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme to each well.

-

Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately measure the signal (absorbance or fluorescence) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value for COX-1 and COX-2 inhibition.

Serotonin Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a compound for a specific serotonin receptor subtype (e.g., 5-HT2A).[9]

Materials:

-

Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A)

-

Radioligand with known affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A)

-

Assay buffer

-

Test compound at various concentrations

-

Non-specific binding control (a high concentration of a known non-labeled ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

In test tubes, combine the cell membranes, radioligand at a fixed concentration, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value.

Potential Signaling Pathways

Based on the activities of structurally related compounds, this compound may modulate the following signaling pathways:

Pro-Apoptotic Signaling in Cancer Cells

Benzophenone derivatives have been shown to induce apoptosis in cancer cells. This can occur through various mechanisms, including the activation of caspase cascades and modulation of Bcl-2 family proteins.

dot

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. frontiersin.org [frontiersin.org]

- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

In-depth Technical Guide: 2-(2,5-Dimethoxybenzoyl)phenyl acetate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 2-(2,5-Dimethoxybenzoyl)phenyl acetate

Executive Summary

This document serves as a technical guide on the mechanism of action of the chemical compound this compound. A thorough review of publicly available scientific literature and chemical databases was conducted to compile a comprehensive understanding of its pharmacological properties, including its synthesis, biological activity, and experimental data.

Introduction

This compound is a chemical entity with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol .[1] Its unique structure, featuring a dimethoxybenzoyl group attached to a phenyl acetate moiety, suggests potential for biological activity. This guide aims to provide an in-depth analysis of its core mechanism of action to support further research and development efforts.

Current State of Research

Despite a comprehensive search for published scientific literature, there is currently a notable absence of studies detailing the synthesis, characterization, and biological evaluation of this compound. Chemical databases confirm its existence and provide basic molecular information, but do not offer insights into its pharmacological properties or mechanism of action.[1]

Postulated Logical Workflow for Future Investigation

Given the lack of existing data, a logical workflow for the future investigation of this compound is proposed. This workflow outlines the necessary steps to elucidate its potential mechanism of action.

Figure 1: Proposed experimental workflow for investigating the mechanism of action of this compound.

Conclusion

The mechanism of action of this compound remains uncharacterized in the current scientific literature. The information available is limited to its basic chemical properties. The proposed workflow provides a structured approach for future research endeavors to systematically investigate its pharmacological profile. As new data becomes available through synthesis and biological testing, a more detailed understanding of its mechanism of action can be established. At present, any discussion on its signaling pathways, quantitative data, or specific experimental protocols would be purely speculative. Further fundamental research is required to unlock the potential of this compound.

References

Discovery and historical background of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a benzophenone derivative of potential interest in medicinal chemistry and drug development. Due to the limited specific historical data on this compound, this document focuses on its plausible synthetic routes based on established organic chemistry principles, its structural context within the broader class of pharmacologically relevant benzophenones, and detailed, hypothetical experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this and structurally related compounds.

Introduction and Historical Context

The specific discovery and historical timeline for this compound are not well-documented in publicly available scientific literature or patent databases. However, its structural components—the benzophenone core and the phenyl acetate moiety—are well-established pharmacophores.

Benzophenone derivatives have been a subject of significant interest in medicinal chemistry for decades. They are recognized for a wide range of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The dimethoxy substitution pattern on one of the phenyl rings is also a common feature in many biologically active natural products and synthetic compounds, often influencing the molecule's pharmacokinetic and pharmacodynamic properties. The phenyl acetate group can act as a pro-drug moiety, potentially being cleaved in vivo by esterases to release a phenolic compound.

Therefore, the historical context of this compound is best understood within the broader history of the exploration of substituted benzophenones as potential therapeutic agents. Its synthesis and potential biological evaluation would be a logical extension of the ongoing research into this versatile chemical scaffold.

Physicochemical Properties

While experimental data for this compound is scarce, its basic properties can be calculated or inferred from its structure.

| Property | Value | Source |

| CAS Number | 890098-92-7 | Chemical Catalogs |

| Molecular Formula | C₁₇H₁₆O₅ | Calculated |

| Molecular Weight | 300.31 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | Inferred |

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections. The most plausible route involves a Friedel-Crafts acylation followed by an acetylation reaction.

Pathway A: Friedel-Crafts Acylation followed by Acetylation

This pathway involves the acylation of 1,4-dimethoxybenzene with 2-acetoxybenzoyl chloride.

Pathway B: Friedel-Crafts Acylation of Phenol followed by Acetylation

An alternative involves the Friedel-Crafts acylation of phenol with 2,5-dimethoxybenzoyl chloride to form a hydroxylated benzophenone intermediate, which is then acetylated.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on standard procedures for the reactions described in Pathway B, which is often a more practical approach due to the reactivity of the starting materials.

Synthesis of 2-(2,5-Dimethoxybenzoyl)phenol (Intermediate)

Materials:

-

Phenol (1.0 eq)

-

2,5-Dimethoxybenzoyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve phenol and 2,5-dimethoxybenzoyl chloride in anhydrous dichloromethane.

-

Add the solution of phenol and 2,5-dimethoxybenzoyl chloride dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Stir vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 2-(2,5-dimethoxybenzoyl)phenol.

Synthesis of this compound (Final Product)

Materials:

-

2-(2,5-Dimethoxybenzoyl)phenol (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Copper (II) sulfate (CuSO₄) solution (optional, for pyridine removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(2,5-dimethoxybenzoyl)phenol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine or triethylamine to the solution and cool to 0 °C.

-

Add acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (or 1 M CuSO₄ if pyridine was used), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or flash column chromatography if necessary to yield this compound.

Potential Signaling Pathways and Biological Activity

Given the lack of specific biological data for this compound, its potential pharmacological activities must be inferred from its structural motifs.

-

Benzophenone Core: Many benzophenone derivatives are known to interact with various biological targets. They can act as inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases. Some have also been shown to intercalate with DNA.

-

Dimethoxy Substituents: The 2,5-dimethoxy substitution pattern is found in a number of psychoactive compounds that interact with serotonin receptors. However, the presence of the larger benzoylphenyl acetate structure would significantly alter its properties.

-

Phenyl Acetate Moiety: As mentioned, this group could serve as a pro-drug, being hydrolyzed by esterases in the body to release the corresponding phenol. This could be a mechanism to improve bioavailability or to target the compound to specific tissues with high esterase activity.

A plausible, yet entirely hypothetical, signaling pathway that could be investigated is its potential as a kinase inhibitor, a common target for benzophenone-like structures.

Conclusion

While the discovery and historical background of this compound remain obscure, its chemical structure suggests it is a compound of potential interest for further investigation. This guide provides a solid foundation for its synthesis and a starting point for exploring its biological activities. The provided hypothetical protocols and pathways are based on well-established chemical and pharmacological principles and are intended to guide future research in this area. Further studies are warranted to elucidate the actual physicochemical properties, biological activities, and potential therapeutic applications of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-(2,5-Dimethoxybenzoyl)phenyl acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,5-Dimethoxybenzoyl)phenyl acetate is a complex organic molecule featuring an ester functional group and multiple aromatic rings with methoxy substituents. Understanding its solubility and stability is crucial for a variety of applications, including its potential use in drug development, organic synthesis, and materials science. This document provides a predictive overview of its physicochemical properties and detailed experimental protocols for their empirical determination.

The molecular structure suggests a largely non-polar character due to the presence of three phenyl rings, which would dominate its solubility profile. The ester linkage is the most probable site of chemical instability, being susceptible to hydrolysis under certain conditions. The two methoxy groups can influence both solubility and electronic properties of the molecule.[1]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[2] Given the predominantly hydrophobic nature of this compound, it is expected to have low solubility in polar protic solvents like water and higher solubility in organic solvents. The presence of polar ester and ether (methoxy) functional groups may impart some solubility in polar aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large non-polar surface area of the three aromatic rings outweighs the hydrogen bonding capability of the ester and ether oxygens with protic solvents.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar ester and methoxy groups without the high energy cost of disrupting a hydrogen-bonded network.[2] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Moderately Soluble | While the molecule is largely non-polar, the presence of polar functional groups may limit its miscibility with purely non-polar aliphatic solvents like hexane. Aromatic solvents like toluene may offer better solubility due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

Predicted Stability Profile and Degradation Pathway

The primary route of degradation for this compound is expected to be the hydrolysis of the ester bond.[4] This reaction can be catalyzed by acid or base and is also influenced by temperature.

The hydrolysis reaction would yield 2-(2,5-dimethoxybenzoyl)phenol and acetic acid.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Expected Stability | Rationale |

| Neutral Aqueous Solution (pH ~7) | Moderately Stable at Room Temperature | Hydrolysis will occur but is expected to be slow without a catalyst. The rate will increase with temperature. |

| Acidic Aqueous Solution (pH < 5) | Unstable | Acid-catalyzed hydrolysis of the ester is a common reaction mechanism.[4] |

| Basic Aqueous Solution (pH > 9) | Highly Unstable | Base-promoted hydrolysis (saponification) of esters is typically a rapid and irreversible process.[5] |

| Solid State (Protected from light and moisture) | Stable | In the absence of a solvent and catalysts, the molecule is expected to be stable. |

| Organic Solvents (Aprotic, dry) | Stable | In the absence of water and protic species, the hydrolysis pathway is inhibited. |

| Exposure to Light | Potentially Unstable | Aromatic compounds can be susceptible to photodegradation. Photostability testing is recommended. |

Experimental Protocols

The following are detailed, generic protocols that can be adapted to empirically determine the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents (from Table 1). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to pellet the excess solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE).

-

Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7]

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Solution Stability Testing

This protocol is designed to assess the chemical stability of the compound in solution under various conditions.[8]

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Test Solutions:

-

Dilute the stock solution with various aqueous buffers (e.g., pH 3, 5, 7, 9) and organic solvents to a final concentration suitable for analysis (e.g., 10 µg/mL).

-

-

Storage Conditions:

-

Store the test solutions in sealed, light-protected vials at controlled temperatures (e.g., 4 °C, 25 °C, and 40 °C).[8] For photostability, a set of samples should be exposed to a controlled light source.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term studies), withdraw an aliquot from each test solution.[9]

-

Analyze the samples immediately by a stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound remaining. Monitor for the appearance of degradation products.

-

-

Data Analysis:

-

Plot the percentage of the initial concentration of this compound remaining versus time for each condition.

-

Determine the degradation rate constant and the half-life (t½) of the compound under each condition.

-

Analytical Method for Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this aromatic compound and its potential degradation products.[7][10]

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | ~254 nm (or scan for optimal wavelength) |

| Quantification | Based on a standard curve of known concentrations. |

Visualization of Experimental Workflow

References

- 1. Methoxy group - Wikipedia [en.wikipedia.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gmpsop.com [gmpsop.com]

- 9. japsonline.com [japsonline.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

CAS number and molecular structure of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a specific organic chemical compound. The document summarizes its core identifiers, including its CAS number and molecular structure. Due to the limited availability of published experimental data for this specific molecule, this guide also presents a theoretical synthesis pathway based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals interested in this compound, while clearly noting the current scarcity of in-depth experimental information in publicly accessible literature.

Compound Identification

Chemical Name: this compound

CAS Number: 890098-92-7[1]

Molecular Structure

The molecular structure of this compound is characterized by a phenyl acetate group where the phenyl ring is substituted at the 2-position with a 2,5-dimethoxybenzoyl group.

Caption: Molecular Structure of this compound.

Physicochemical Data

Publicly available, experimentally determined physicochemical data for this compound is limited. The following table summarizes basic molecular information.

| Property | Value | Source |

| CAS Number | 890098-92-7 | [1] |

| Molecular Formula | C17H16O5 | Calculated |

| Molecular Weight | 300.31 g/mol | Calculated |

Theoretical Synthesis

Disclaimer: The following experimental protocol is theoretical and has not been experimentally validated. It should be used as a conceptual guideline only.

Proposed Synthetic Pathway

Caption: Theoretical synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Friedel-Crafts Acylation of Phenyl Acetate

-

To a stirred solution of phenyl acetate in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in portions at a reduced temperature (e.g., 0-5 °C).

-

Slowly add a solution of 2,5-dimethoxybenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude intermediate, 2-(2,5-dimethoxybenzoyl)phenol.

-

Purify the intermediate by a suitable method, such as column chromatography.

Step 2: Acetylation of 2-(2,5-Dimethoxybenzoyl)phenol

-

Dissolve the purified 2-(2,5-dimethoxybenzoyl)phenol in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution in an ice bath and add acetic anhydride dropwise.

-

Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. Research into structurally related compounds, such as other phenyl acetates and benzophenone derivatives, has explored a range of biological activities, but direct extrapolation to the title compound is not appropriate without experimental evidence.

Conclusion

This compound is a defined chemical entity with the CAS number 890098-92-7. While its molecular structure is known, there is a significant lack of publicly available experimental data concerning its synthesis, physicochemical properties, and biological function. The theoretical synthetic pathway presented in this guide offers a potential starting point for its preparation. Further experimental investigation is required to elucidate the properties and potential applications of this compound. This document serves to highlight the current knowledge gap and encourage further research into this molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a benzophenone derivative with potential pharmacological applications. Due to the limited direct research on this specific molecule, this paper extrapolates from the extensive literature on structurally related benzophenones, phenyl acetates, and compounds bearing the 2,5-dimethoxy substitution pattern. This guide covers plausible synthetic routes, detailed experimental protocols for synthesis and biological evaluation, and a summary of the quantitative biological activity of related compounds. Furthermore, it explores the potential mechanism of action, including the modulation of key signaling pathways implicated in cancer and inflammation, and provides predicted spectroscopic data for the characterization of the title compound.

Introduction

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. This scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The substitution pattern on the phenyl rings plays a crucial role in modulating the pharmacological profile of these compounds. The presence of methoxy groups, as seen in this compound, is known to influence the electronic and steric properties of the molecule, often enhancing its biological efficacy. Additionally, the phenyl acetate moiety can act as a leaving group or contribute to the molecule's overall lipophilicity and binding interactions with biological targets. This review aims to consolidate the existing knowledge on related compounds to provide a comprehensive understanding of the chemical and biological landscape surrounding this compound.

Synthesis and Characterization

The synthesis of this compound can be conceptually approached in a two-step process: the formation of the benzophenone core via Friedel-Crafts acylation, followed by the introduction of the acetate group.

Synthesis of the Benzophenone Core

The most common method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of a benzene ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure adapted from established methods for Friedel-Crafts acylation and subsequent acetylation.

Step 1: Friedel-Crafts Acylation to form 2-(2,5-Dimethoxybenzoyl)phenol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add phenyl acetate (1 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Acyl Chloride Addition: Dissolve 2,5-dimethoxybenzoyl chloride (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The crude product, 2-(2,5-dimethoxybenzoyl)phenol, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Step 2: Acetylation to form this compound

-

Reaction Setup: Dissolve the purified 2-(2,5-dimethoxybenzoyl)phenol (1 equivalent) in a suitable solvent such as pyridine or a mixture of DCM and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reagent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and evaporate the solvent. The final product, this compound, can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and the ester, typically in the range of 1650-1750 cm⁻¹. The C-O stretching of the ester and ether linkages would also be observable.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons (as singlets), and the methyl protons of the acetate group (as a singlet). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic rings, the methoxy carbons, and the methyl carbon of the acetate group.[4][5][6][7]

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Activities of Related Compounds

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted benzophenones against various cancer cell lines. The presence of methoxy groups has been shown to enhance anticancer activity in some cases.[8]

Table 1: Anticancer Activity of Methoxy-Substituted Benzophenone Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | PANC-1 | 4.9-8.4 | [9] |

| 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone | T-cell leukemia | - | [10] |

| (2-aroyl-4-methylphenoxy) acetamides (p-methoxy) | Ehrlich ascites tumor | - | [1] |

| Methoxy dibenzofluorene derivatives | - | - | [11] |

Anti-inflammatory Activity

Benzophenone derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12]

Table 2: Anti-inflammatory Activity of Benzophenone Analogs

| Compound/Assay | Method | Inhibition/Effect | Reference |

| Substituted benzophenones | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [13] |

| Benzophenone analogues | Carrageenan-induced foot pad edema | Interesting anti-inflammatory activity | [12] |

| Benzophenone derivatives | Croton oil-induced ear edema | Potent effect in reducing ear edema | [12][14] |

| Kuwanon A (a benzofuran derivative) | in vitro COX-2 inhibition | IC₅₀ = 14 µM | [15] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[20][21][22][23][24]

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose (e.g., 10, 20, 50 mg/kg) one hour before inducing inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[15][25]

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption with an oxygen electrode.

-

Data Analysis: Calculate the percentage of inhibition of enzyme activity and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Potential Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Several studies have suggested that natural and synthetic compounds, including some with benzophenone-like structures, can exert their therapeutic effects by modulating this pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Benzophenone Derivatives

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. bmse000481 Phenyl Acetate at BMRB [bmrb.io]

- 6. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. researchhub.com [researchhub.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. pubcompare.ai [pubcompare.ai]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 25. assaygenie.com [assaygenie.com]

Commercial Availability and Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing specialized chemical compounds is a critical starting point for novel research. This technical guide addresses the commercial availability and provides a detailed synthesis protocol for 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a molecule of interest in organic synthesis and medicinal chemistry.

Commercial Suppliers

Direct commercial availability of this compound under this specific name is limited. However, a closely related compound, [2-(2,5-dimethoxybenzoyl)phenyl] acetate , is available from at least one supplier. It is highly probable that this is the same compound, with slight variations in nomenclature. Researchers are advised to confirm the structure with the supplier.

| Supplier | Product Name | CAS Number | Purity | Minimum Order Quantity |

| Mubio Co., Ltd. | [2-(2,5-dimethoxybenzoyl)phenyl] acetate | 890098-92-7 | 99% min | 1 kg[1] |

Given the sparse number of commercial listings, this compound may be synthesized on demand. Therefore, researchers should anticipate potential lead times and inquire about availability and pricing directly with the supplier.

Experimental Protocol: Synthesis of this compound

For laboratories equipped for organic synthesis, the preparation of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an acetylation reaction. The following protocol is a general method based on established synthesis routes for similar benzophenone derivatives.

Step 1: Friedel-Crafts Acylation to Synthesize 2-hydroxy-2',5'-dimethoxybenzophenone

This initial step involves the reaction of 2,5-dimethoxybenzoyl chloride with phenol using a Lewis acid catalyst.

Methodology:

-

To a solution of phenol (1.0 equivalent) in a dry solvent such as dichloromethane or 1,2-dichloroethane, add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Stir the resulting suspension at 0°C for 15-30 minutes.

-

Add a solution of 2,5-dimethoxybenzoyl chloride (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer two to three times with the organic solvent.

-

Combine the organic extracts and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-hydroxy-2',5'-dimethoxybenzophenone can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Acetylation of 2-hydroxy-2',5'-dimethoxybenzophenone

The phenolic hydroxyl group of the intermediate is then acetylated to yield the final product.

Methodology:

-

Dissolve the purified 2-hydroxy-2',5'-dimethoxybenzophenone (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as pyridine or triethylamine (1.5 to 2.0 equivalents), to the solution and cool to 0°C.

-

Slowly add acetic anhydride or acetyl chloride (1.2 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute aqueous copper (II) sulfate (to remove pyridine if used), saturated aqueous sodium bicarbonate, and brine.

-